Spiperone hydrochloride Spiperone hydrochloride 5-HT2A serotonin and selective D2-like dopamine receptor antagonist (Ki values are 0.06, 0.6, 0.08, ~ 350, ~ 3500 nM for D2, D3, D4, D1 and D5 receptors respectively). Antipsychotic.
Brand Name: Vulcanchem
CAS No.: 2022-29-9
VCID: VC0004298
InChI: InChI=1S/C23H26FN3O2.ClH/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20;/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29);1H
SMILES: C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl
Molecular Formula: C23H27ClFN3O2
Molecular Weight: 431.9 g/mol

Spiperone hydrochloride

CAS No.: 2022-29-9

Inhibitors

VCID: VC0004298

Molecular Formula: C23H27ClFN3O2

Molecular Weight: 431.9 g/mol

Spiperone hydrochloride - 2022-29-9

CAS No. 2022-29-9
Product Name Spiperone hydrochloride
Molecular Formula C23H27ClFN3O2
Molecular Weight 431.9 g/mol
IUPAC Name 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride
Standard InChI InChI=1S/C23H26FN3O2.ClH/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20;/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29);1H
Standard InChIKey QUIKMLCZZMOBLH-UHFFFAOYSA-N
SMILES C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl
Canonical SMILES C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F.Cl
Appearance Assay:≥98%A solid
Description 5-HT2A serotonin and selective D2-like dopamine receptor antagonist (Ki values are 0.06, 0.6, 0.08, ~ 350, ~ 3500 nM for D2, D3, D4, D1 and D5 receptors respectively). Antipsychotic.
Synonyms 8-[4-(4-Fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one hydrochloride
PubChem Compound 11957687
Last Modified Nov 11 2021
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